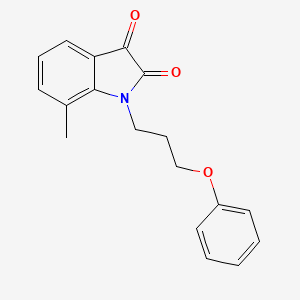

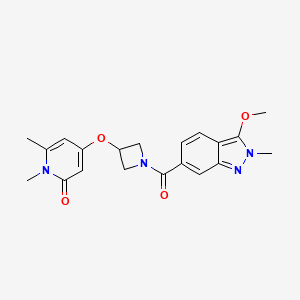

![molecular formula C25H23N3O2 B2457210 N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide CAS No. 942001-20-9](/img/structure/B2457210.png)

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide” belongs to the class of organic compounds known as pyrido[1,2-a]pyrimidines . These are polycyclic aromatic compounds containing a pyrido[1,2-a]pyrimidine moiety, which consists of a pyridine ring fused to a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a pyrido[1,2-a]pyrimidine core with various substituents. The 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives have been shown to bind into the active site of certain enzymes such that the keto oxygen atom at position C-4 and nitrogen atom of a heterocyclic ring moiety chelate a Mg2+ ion .Chemical Reactions Analysis

The chemical reactions of this compound could be similar to those of other 4-oxo-4H-pyrido[1,2-a]pyrimidines. For example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Mecanismo De Acción

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide selectively binds to the TSPO on the outer mitochondrial membrane, leading to the modulation of various cellular processes, including the regulation of cellular bioenergetics, apoptosis, and inflammation. TSPO is known to be involved in the transport of cholesterol into the mitochondria, which is essential for the synthesis of steroid hormones and the maintenance of cellular homeostasis.

Biochemical and Physiological Effects:

This compound has been shown to modulate various biochemical and physiological processes, including the regulation of cellular bioenergetics, apoptosis, and inflammation. This compound has been shown to reduce inflammation by modulating the immune response and has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide in lab experiments include its high selectivity for TSPO, its non-invasive imaging capabilities, and its potential applications in various scientific research fields. The limitations of using this compound in lab experiments include its high cost, its limited availability, and the potential for off-target effects.

Direcciones Futuras

For the use of N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide in scientific research include the development of new imaging techniques for the non-invasive visualization and quantification of TSPO expression in the brain and other tissues, the development of new TSPO ligands with improved selectivity and efficacy, and the exploration of new therapeutic applications for this compound in the treatment of various diseases, including cancer and inflammatory diseases.

Métodos De Síntesis

The synthesis of N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide involves a series of chemical reactions, including the condensation of 2,6-dimethyl-4-amino-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with 3,3-diphenylpropionyl chloride in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide has been widely used in scientific research for its potential applications in various fields. In neuroimaging, this compound has been used as a PET (Positron Emission Tomography) tracer for the non-invasive visualization and quantification of TSPO expression in the brain. TSPO expression is known to be upregulated in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

In cancer research, this compound has been studied for its potential applications in cancer diagnosis and treatment. TSPO expression is known to be upregulated in various types of cancer, including breast cancer, lung cancer, and glioblastoma. This compound has been shown to selectively bind to TSPO in cancer cells, making it a potential target for cancer diagnosis and treatment.

Inflammatory disease research, this compound has been studied for its potential applications in the treatment of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. TSPO expression is known to be upregulated in inflamed tissues, and this compound has been shown to reduce inflammation by modulating the immune response.

Propiedades

IUPAC Name |

N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-17-10-9-15-22-26-18(2)24(25(30)28(17)22)27-23(29)16-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-15,21H,16H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBFNBMZOUNAKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=C(C(=O)N12)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

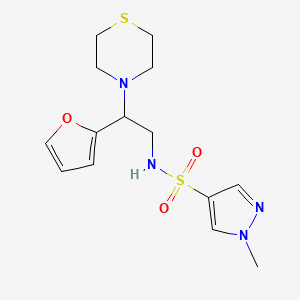

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2457131.png)

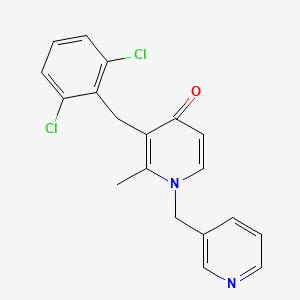

![N-(3,5-dimethylphenyl)-2-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2457132.png)

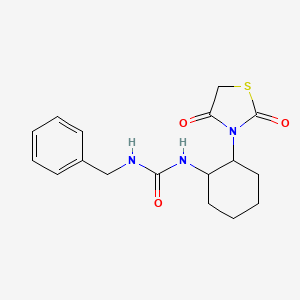

![2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2457135.png)

![(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine](/img/structure/B2457136.png)

![Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2457142.png)

![2-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2457146.png)

![3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2457148.png)